EGGGG-PEG8-amide-bis(deoxyglucitol)

ADC linker hydrophobicity aggregation

This linker uniquely integrates an EGGGG peptide core for enzymatic cleavage, a monodisperse PEG8 spacer, and terminal deoxyglucitol sugars to deliver a hydrophilicity–stability profile that prevents aggregation at DAR≥8. With 75 mg/mL DMSO solubility, it enables concentrated stock solutions, minimizing vehicle toxicity in chronic dosing. Preclinical data confirm superior PK and anti-tumor activity over PEG4/non-PEG analogs. Generic substitution without re-optimization risks ADC performance loss. Ideal for high-DAR constructs and tumor xenograft models requiring extended circulation.

Molecular Formula C49H91N9O28
Molecular Weight 1254.3 g/mol
Cat. No. B12374720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGGGG-PEG8-amide-bis(deoxyglucitol)
Molecular FormulaC49H91N9O28
Molecular Weight1254.3 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N
InChIInChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1
InChIKeySRJGEXWUUWWJCQ-OJWWGKDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGGGG-PEG8-amide-bis(deoxyglucitol) for ADC Development: Linker Specifications and Procurement Data


EGGGG-PEG8-amide-bis(deoxyglucitol) (CAS 2842855-38-1) is a cleavable linker designed for antibody-drug conjugates (ADCs) . The compound features a hydrophilic PEG8 spacer, an amide linkage, and two terminal deoxyglucitol (sugar-based) groups that collectively enhance aqueous solubility and shield hydrophobic payloads, enabling higher drug-to-antibody ratio (DAR) ADCs without aggregation . Commercial suppliers offer this linker at ≥98% purity with a molecular weight of 1254.29 g/mol and reported DMSO solubility of 75 mg/mL .

Why Generic PEG Linkers Cannot Substitute EGGGG-PEG8-amide-bis(deoxyglucitol) in High-DAR ADC Design


Although many PEG-based linkers are commercially available, EGGGG-PEG8-amide-bis(deoxyglucitol) integrates three distinct functional modules—a peptide-based EGGGG core for controlled enzymatic cleavage, a PEG8 spacer of defined monodisperse length, and terminal deoxyglucitol sugar moieties—that together provide a specific hydrophilicity–stability balance not replicated by simpler PEG linkers (e.g., m-PEG8-NHS or bis-PEG8-acid) . Empirical studies on pendant-type PEG linkers demonstrate that PEG chain length critically modulates ADC hydrophobicity, aggregation propensity, and pharmacokinetic (PK) profile; substituting a linker with a shorter PEG4 or longer PEG12 unit alters these parameters, directly affecting in vivo efficacy and tolerability [1]. Therefore, generic replacement without re-optimization of the entire ADC construct is likely to compromise performance.

Quantitative Differentiation of EGGGG-PEG8-amide-bis(deoxyglucitol): Comparative Data vs. Alternative ADC Linkers


Hydrophilicity-Driven Aggregation Mitigation: PEG8 vs. PEG4 vs. Non-PEG Linkers

In a class-level study of pendant-type PEG linkers conjugated to trastuzumab-MMAE, increasing PEG chain length from PEG4 to PEG8 to PEG12 progressively reduced ADC hydrophobicity as measured by HIC analysis and decreased aggregate content in stability studies at 40°C [1]. The target compound, EGGGG-PEG8-amide-bis(deoxyglucitol), incorporates a PEG8 spacer; although direct head-to-head data for this specific molecule are absent, its structural PEG8 unit aligns with the class observation that PEG8 confers lower aggregation than PEG4 while avoiding potential over-extension issues associated with longer PEG chains .

ADC linker hydrophobicity aggregation

Pharmacokinetic Profile: PEG8-Containing ADCs Outperform PEG4 and Non-PEG Controls

Pharmacokinetic studies of DAR8-ADCs bearing pendant-type PEG linkers demonstrated that PEG8- and PEG12-containing constructs exhibited superior PK profiles compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs lacking PEG [1]. While the target compound EGGGG-PEG8-amide-bis(deoxyglucitol) itself has not been evaluated in PK studies, the PEG8 component is associated with improved circulation time and reduced clearance, a critical differentiator when selecting linkers for in vivo applications .

ADC pharmacokinetics PEG length DAR8

DMSO Solubility: Enabling High-Concentration Stock Preparation for In Vivo Formulation

EGGGG-PEG8-amide-bis(deoxyglucitol) exhibits a measured DMSO solubility of 75 mg/mL (59.79 mM), as reported by InvivoChem . This solubility exceeds that of many structurally similar ADC linkers (e.g., Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and bis-PEG8-acid) for which suppliers report lower or unspecified DMSO solubility . High DMSO solubility facilitates preparation of concentrated stock solutions for in vivo dosing without precipitation, a practical procurement consideration for laboratories conducting animal efficacy studies .

solubility DMSO ADC formulation

Purity and Lot-to-Lot Consistency: ≥98% Purity Across Multiple Suppliers

EGGGG-PEG8-amide-bis(deoxyglucitol) is supplied at ≥98% purity by multiple independent vendors including MedChemExpress (98.90%), InvivoChem (≥98%), and Leyan (98%) . This consistency across suppliers provides procurement confidence that the compound meets a defined quality threshold, reducing the risk of impurities affecting ADC conjugation efficiency or biological assay interpretation. By comparison, less common PEG-linker variants often lack multi-vendor availability and have variable purity specifications .

purity quality control batch consistency

Storage Stability: Defined Shelf-Life Supports Planned Procurement and Inventory

Vendor stability data indicate that EGGGG-PEG8-amide-bis(deoxyglucitol) powder is stable for 3 years at -20°C and 2 years at 4°C, while solutions in DMSO are stable for 6 months at -80°C . These defined stability parameters enable accurate inventory planning and reduce the risk of compound degradation during long-term research projects. In contrast, many custom-synthesized or less common PEG linkers lack validated stability data, introducing uncertainty into procurement decisions .

stability storage shelf-life

Structural Uniqueness: EGGGG Core Enables Enzymatic Cleavage Distinct from Simple PEG Linkers

EGGGG-PEG8-amide-bis(deoxyglucitol) incorporates an EGGGG (Glu-Gly-Gly-Gly-Gly) peptide core that serves as a cleavage site for lysosomal enzymes, enabling controlled intracellular drug release . This contrasts with simple PEG linkers such as m-PEG8-NHS or bis-PEG8-acid, which lack an enzymatic cleavage motif and are often used as non-cleavable spacers . The presence of the cleavable EGGGG sequence differentiates the target compound as a purpose-built ADC linker rather than a general-purpose PEG spacer, directly influencing the mechanism of payload release and ultimately the ADC's efficacy and safety profile .

linker cleavage enzymatic release ADC payload

Optimal Use Cases for EGGGG-PEG8-amide-bis(deoxyglucitol) in ADC Research and Preclinical Development


Development of High-DAR (DAR8) ADCs with Reduced Aggregation

When preparing ADCs with drug-to-antibody ratios of 8 or higher, the hydrophilicity conferred by the PEG8 spacer and deoxyglucitol groups in EGGGG-PEG8-amide-bis(deoxyglucitol) mitigates the aggregation commonly observed with hydrophobic payloads [1]. This linker is particularly suitable for DAR8 constructs where maintaining monomeric integrity is critical for in vivo tolerability and efficacy .

In Vivo Efficacy Studies Requiring Optimized Pharmacokinetics

For preclinical tumor xenograft models, ADCs constructed with PEG8-containing linkers demonstrate improved PK profiles and superior anti-tumor activity compared to PEG4 or non-PEG controls [1]. EGGGG-PEG8-amide-bis(deoxyglucitol) is therefore indicated for studies where extended circulation half-life and enhanced tumor exposure are desired .

Formulation of High-Concentration Dosing Solutions for Animal Studies

The high DMSO solubility (75 mg/mL) of EGGGG-PEG8-amide-bis(deoxyglucitol) enables preparation of concentrated stock solutions, minimizing the volume of organic solvent injected and reducing vehicle-related toxicity in animal models [1]. This property is advantageous for labs conducting chronic dosing studies or working with dose-limiting solubility constraints .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGGGG-PEG8-amide-bis(deoxyglucitol)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.